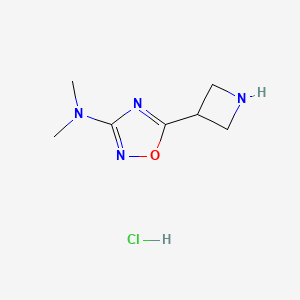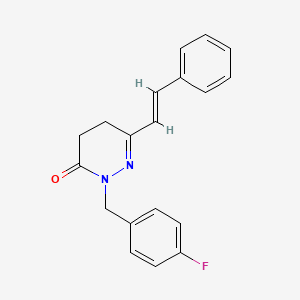
2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a fluorobenzyl group and a styryl group attached to a dihydropyridazinone core
Métodos De Preparación
The synthesis of 2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and suitable nucleophiles.
Styryl Group Addition: The styryl group can be added through a Heck reaction, where a styrene derivative is coupled with the pyridazinone core in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound may be used in the development of new materials and chemical products with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with molecular targets and pathways within biological systems. The fluorobenzyl and styryl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone can be compared with other similar compounds, such as:
2-(4-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone: Similar structure but with a chlorine atom instead of fluorine.
2-(4-methylbenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone: Similar structure but with a methyl group instead of fluorine.
2-(4-nitrobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone: Similar structure but with a nitro group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-17-9-6-16(7-10-17)14-22-19(23)13-12-18(21-22)11-8-15-4-2-1-3-5-15/h1-11H,12-14H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPQIFPCIQSZFH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

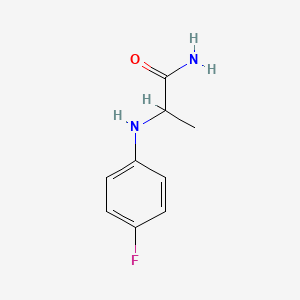
![3,4,5-triethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009567.png)
![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)
![2-Chloro-1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B3009570.png)
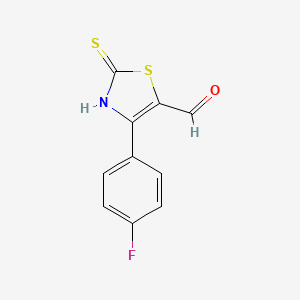
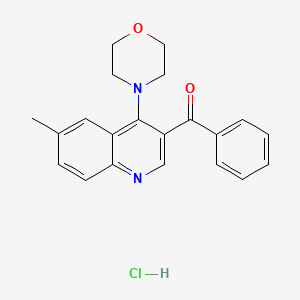
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3009579.png)
![N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3009580.png)
![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B3009581.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-propylamino]pyrrolidine-1-carboxylate](/img/structure/B3009582.png)
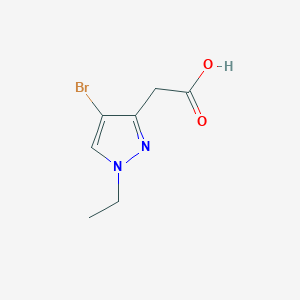
![N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B3009585.png)
